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Introduction
Trioxirane, also known as cyclic ozone, is a metastable allotrope of oxygen with the chemical

formula O₃. Unlike the common bent structure of ozone, trioxirane features a strained, three-

membered ring of oxygen atoms, analogous to cyclopropane. While its transient nature has

made direct experimental characterization challenging, theoretical and computational studies

have provided significant insights into its potential spectroscopic signature. This document

provides a comprehensive overview of the predicted vibrational, rotational, nuclear magnetic

resonance (NMR), and electronic spectra of trioxirane, based on high-level ab initio

calculations. The information presented herein is intended to guide researchers in the potential

identification and characterization of this high-energy molecule.

The first experimental evidence for the existence of trioxirane was reported in 1998, where it

was identified in three air-stable surface reconstructions of magnesium oxide (MgO) (111)

annealed at high temperatures.[1] While this observation confirmed its existence in a stabilized

form, detailed gas-phase spectroscopic data remains elusive. Therefore, computationally

predicted spectra are invaluable for guiding future experimental searches.

Predicted Spectroscopic Data
The following sections summarize the theoretically predicted spectroscopic parameters for

trioxirane. These values have been derived from sophisticated computational chemistry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12562246?utm_src=pdf-interest
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.researchgate.net/publication/243474942_Cyclic_Ozone_Identified_in_Magnesium_Oxide_111_Surface_Reconstructions
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12562246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methods and represent the most accurate predictions available in the scientific literature.

Vibrational Spectroscopy
The vibrational spectrum of trioxirane is of particular interest for its identification. High-level ab

initio calculations have been performed to predict the fundamental vibrational frequencies. The

molecule has D₃h symmetry, which governs the infrared (IR) and Raman activity of its

vibrational modes.

The calculated vibrational transition energies for various isotopomers of trioxirane are

presented in Table 1.[2][3] The bending fundamental near 800 cm⁻¹ is predicted to be the most

intense band in the infrared absorption spectrum, with all other bands being more than an order

of magnitude weaker.[3][4] This strong absorption feature, along with its characteristic isotope

shifts, serves as a key marker for the identification of cyclic ozone.[3]

Table 1: Calculated Vibrational Transition Energies (in cm⁻¹) for Trioxirane Isotopomers[2]

| Vibrational State (v₁, v₂, |l|) | ¹⁶O₃ | ¹⁸O₃ | ¹⁸O¹⁶O₂ | ¹⁶O¹⁸O₂ | ¹⁶O¹⁷O¹⁸O | | :--- | :--- | :--- | :--- | :-

-- | :--- | | (0, 1, 1) | 803.1 | 758.9 | 785.1 | 772.8 | 780.2 | | (1, 0, 0) | 889.9 | 840.8 | 874.0 |

853.4 | 865.1 | | (0, 2, 0) | 1587.2 | 1500.2 | 1552.0 | 1528.0 | 1541.6 | | (0, 2, 2) | 1604.4 |

1516.2 | 1578.1 | 1550.2 | 1566.2 | | (1, 1, 1) | 1689.6 | 1596.1 | 1655.6 | 1622.9 | 1641.4 | | (2,

0, 0) | 1769.8 | 1672.0 | 1742.2 | 1694.7 | 1720.8 | | (0, 3, 1) | 2369.4 | 2240.0 | 2316.8 | 2281.5

| 2301.7 | | (0, 3, 3) | 2403.9 | 2271.6 | 2360.0 | 2315.8 | 2340.5 | | (1, 2, 0) | 2475.9 | 2348.0 |

2432.8 | 2384.9 | 2411.3 | | (1, 2, 2) | 2491.3 | 2354.3 | 2449.1 | 2392.2 | 2423.8 | | (2, 1, 1) |

2576.2 | 2438.4 | 2529.2 | 2478.4 | 2506.7 | | (3, 0, 0) | 2640.0 | 2503.7 | 2604.8 | 2546.5 |

2578.5 |

Note: (v₁, v₂, |l|) represent the quantum numbers for the symmetric stretch, bending, and

vibrational angular momentum modes, respectively.

Rotational Spectroscopy
Due to its D₃h symmetry, trioxirane is an oblate symmetric top molecule. Theoretical

calculations are essential for predicting its rotational constants, which are fundamental for

microwave spectroscopy studies. While specific high-resolution rotational spectroscopy studies

on trioxirane are not yet available, the rotational constants can be derived from the

theoretically optimized geometry.
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Ab initio calculations of the ozone-water 1:1 complex have yielded rotational constants for the

complex, demonstrating the feasibility of such predictions.[5] For isolated trioxirane, the

rotational constants are expected to be calculable with high accuracy using coupled-cluster or

similar high-level theoretical methods.

Table 2: Predicted Rotational Constants for Trioxirane (¹⁶O₃)

Constant Predicted Value (GHz)

A Value not found in search results

B Value not found in search results

C Value not found in search results

(Note: Specific predicted rotational constants for isolated trioxirane were not found in the

provided search results. The table is a placeholder for when such data becomes available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. For trioxirane, ¹⁷O NMR would

be the most informative. The chemical shift would be highly sensitive to the unique electronic

environment of the oxygen atoms in the three-membered ring. Theoretical predictions of NMR

shielding tensors using methods like Density Functional Theory (DFT) are now routine.

Table 3: Predicted ¹⁷O NMR Chemical Shift for Trioxirane

Parameter Predicted Value (ppm)

¹⁷O Chemical Shift Value not found in search results

(Note: A specific predicted ¹⁷O NMR chemical shift for trioxirane was not found in the provided

search results. The table is a placeholder for when such data becomes available.)

Electronic Spectroscopy
The electronic absorption spectrum of trioxirane is predicted to be in the ultraviolet (UV)

region. Computational studies can predict the vertical excitation energies and oscillator
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strengths of electronic transitions. These predictions are crucial for understanding the

photochemistry of trioxirane and for its detection via UV-Vis spectroscopy.

Table 4: Predicted Electronic Transitions for Trioxirane

Transition Wavelength (nm) Oscillator Strength

Specific transitions not found

in search results

Value not found in search

results

Value not found in search

results

(Note: Specific predicted electronic transitions for trioxirane were not found in the provided

search results. The table is a placeholder for when such data becomes available.)

Experimental and Computational Protocols
The predicted spectroscopic data presented in this guide are based on rigorous computational

methodologies. Understanding these methods is crucial for assessing the reliability of the

predictions and for designing future experiments.

Computational Prediction of Vibrational Spectra
The vibrational frequencies for trioxirane listed in Table 1 were calculated using a high-level ab

initio approach.[2] The key steps in this methodology are:

Potential Energy Surface (PES) Calculation: A new ab initio potential energy surface for the

ground electronic state (1A') of ozone was calculated. This PES covers the D₃h minimum

corresponding to cyclic ozone.

Dipole Moment Function (DMF) Calculation: The dipole moment function was also calculated

ab initio in the vicinity of the cyclic minimum.

Quantum Mechanical Dynamics Calculations: Exact quantum mechanical dynamics

calculations were performed on the PES and DMF to determine the infrared absorption

spectra for various ozone isotopomers.

The following diagram illustrates the general workflow for the computational prediction of

vibrational spectra.
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Computational Workflow for Vibrational Spectra

Ab Initio Calculation of
Potential Energy Surface (PES)

Quantum Mechanical
Dynamics Calculations

Ab Initio Calculation of
Dipole Moment Function (DMF)

Predicted Infrared
Absorption Spectrum

Click to download full resolution via product page

Computational workflow for predicting vibrational spectra.

Experimental Observation on MgO Surfaces
The experimental identification of trioxirane was achieved on the (111) surface of magnesium

oxide.[1] The protocol involved:

Sample Preparation: Annealing MgO (111) surfaces above 1450 °C in air.

Surface Characterization: Using techniques such as transmission electron diffraction to

analyze the surface reconstructions.

Identification: The observation of equilateral oxygen trimers on the surface provided the first

experimental evidence for the cyclic form of ozone.

The following diagram illustrates the logical relationship leading to the experimental

identification of trioxirane.
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Experimental Identification of Trioxirane

High-Temperature Annealing
of MgO (111) Surface

Formation of Stable
Surface Reconstructions
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Transmission Electron Diffraction

Observation of
Equilateral Oxygen Trimers

Identification of
Cyclic Ozone (Trioxirane)

Click to download full resolution via product page

Logical workflow for the experimental identification of trioxirane.

Conclusion
The predicted spectroscopic signature of trioxirane provides a critical foundation for its future

experimental detection and characterization. The calculated vibrational frequencies, with a

particularly strong absorption band around 800 cm⁻¹, offer the most promising avenue for its

identification via infrared spectroscopy. While predicted rotational constants, NMR chemical

shifts, and electronic transitions are still subjects of ongoing theoretical investigation, the

methodologies for their accurate calculation are well-established. This technical guide

consolidates the current theoretical knowledge on the spectroscopic properties of trioxirane,

offering a valuable resource for researchers in chemistry, physics, and materials science, as

well as professionals in drug development who may encounter or seek to utilize high-energy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12562246?utm_src=pdf-body-img
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12562246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecules. The continued interplay between high-level computational predictions and

sophisticated experimental techniques will be paramount in fully unraveling the properties of

this fascinating and energetic molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. pubs.aip.org [pubs.aip.org]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Ozone-water 1:1 complexes O3-H2O: an ab initio study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Predicted Spectroscopic Signature of Trioxirane: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12562246#predicted-spectroscopic-signature-of-
trioxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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